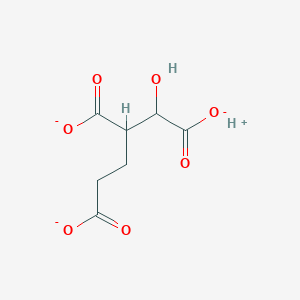

Hydrogen homoisocitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Homoisocitrate(2-) is a tricarboxylic acid dianion. It is a conjugate base of a homoisocitrate(1-). It is a conjugate acid of a homoisocitrate(3-).

Analyse Des Réactions Chimiques

Oxidative Decarboxylation Reaction

Hydrogen homoisocitrate undergoes NAD+-dependent oxidative decarboxylation catalyzed by homoisocitrate dehydrogenase (HIcDH), forming α-ketoadipate and NADH. The reaction proceeds via three steps:

-

Oxidation : Hydride transfer from the β-hydroxyl group of HHIc to NAD+, generating a β-keto intermediate.

-

Decarboxylation : Metal ion (Mg2+/Mn2+)-facilitated removal of the C3 carboxyl group as CO2.

-

Tautomerization : Protonation of the enol intermediate to yield α-ketoadipate .

HHIc+NAD+HIcDH Mg2+α ketoadipate+NADH+CO2

Enzymatic Mechanism and Catalytic Residues

The reaction employs a conserved Lys-Tyr pair (Lys206-Tyr150 in Saccharomyces cerevisiae HIcDH) for acid-base catalysis:

-

Lys206 acts as a general base, abstracting a proton from the β-hydroxyl group during oxidation.

-

Tyr150 serves as a general acid, protonating the enol intermediate during tautomerization .

Mutagenesis studies (e.g., K206M and Y150F mutants) confirm these roles:

-

K206M : 2,400-fold reduction in V/Et, loss of pH dependency above pH 7 .

-

Y150F : 680-fold reduction in V/Et, inverse solvent kinetic isotope effects (SKIE = 0.7) .

Kinetic Parameters and Isotope Effects

| Parameter | Value (Wild-Type HIcDH) | Value (K206M Mutant) | Value (Y150F Mutant) |

|---|---|---|---|

| V/Et (s−1) | 16.2 | 0.0067 | 0.024 |

| Km (MgHIc) (μM) | 4.2 | 4.5 | 4.3 |

| Solvent D2O SKIE | 2.2 | 1.0 | 2.2 |

| 13C KIE | 1.0057 | N/A | N/A |

-

Primary deuterium isotope effect (DV): Absent in wild-type HIcDH with HHIc, indicating chemistry is not rate-limiting .

-

13C^{13}C13C isotope effect : Suggests decarboxylation contributes marginally to rate limitation .

Metal Ion Dependence

HIcDH requires Mg2+ for substrate binding and K+ for activation:

-

Mg2+^{2+}2+ : Coordinates the α-carboxylate and α-hydroxyl groups of HHIc via conserved aspartate residues (Asp232, Asp256, Asp260) .

-

K+^++ : Enhances V/KMgHIc by 520-fold. Substitution with NH4+ or Rb+ retains partial activity, while Na+/Li+ inhibit .

Activation Efficiency (Relative to K+^++):

| Ion | Activation (%) |

|---|---|

| K+ | 100 |

| NH4+ | 80.9 |

| Rb+ | 29.3 |

| Cs+ | 1.8 |

Data at 200 mM chloride salts, pH 8.0 .

Conformational Changes in Catalysis

Substrate binding induces a closed conformation in HIcDH, critical for organizing the active site:

-

Arg97/Arg126 : Stabilize HHIc’s carboxylates via hydrogen bonds .

-

Asp232’/Asp256/Asp260 : Coordinate Mg2+ and position HHIc for catalysis .

Structural studies of Thermus thermophilus HIcDH reveal:

-

A 2.8 Å shift in residues 120–141 upon inhibitor binding, enabling substrate recognition .

-

Arg85 : Recognizes the distal carboxyl group of HHIc in archaeal HIcDH, absent in fungal enzymes .

Substrate Specificity

| Enzyme Source | Preferred Substrate | Key Recognition Residues |

|---|---|---|

| T. thermophilus (Archaeal) | HHIc, isocitrate | Arg85 (distal carboxyl binding) |

| S. cerevisiae (Fungal) | HHIc | Ser98, Ser108, Asn208 |

Propriétés

Formule moléculaire |

C7H8O7-2 |

|---|---|

Poids moléculaire |

204.13 g/mol |

Nom IUPAC |

hydron;1-hydroxybutane-1,2,4-tricarboxylate |

InChI |

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-2 |

Clé InChI |

OEJZZCGRGVFWHK-UHFFFAOYSA-L |

SMILES canonique |

[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.